(3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
CAS No.: 58564-96-8
Cat. No.: VC17048377
Molecular Formula: C11H21Cl2NO3
Molecular Weight: 286.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58564-96-8 |
|---|---|
| Molecular Formula | C11H21Cl2NO3 |
| Molecular Weight | 286.19 g/mol |
| IUPAC Name | (3-chloro-2-hydroxypropyl)-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
| Standard InChI | InChI=1S/C11H21ClNO3.ClH/c1-9(2)11(15)16-6-5-13(3,4)8-10(14)7-12;/h10,14H,1,5-8H2,2-4H3;1H/q+1;/p-1 |
| Standard InChI Key | QKVJMFRCFAEEQY-UHFFFAOYSA-M |
| Canonical SMILES | CC(=C)C(=O)OCC[N+](C)(C)CC(CCl)O.[Cl-] |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Structural Features
The molecular formula of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is C₁₂H₂₄Cl₂N₂O₂, with a molecular weight of 299.24 g/mol . Its structure comprises three distinct functional regions:
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Chloro-hydroxypropyl group: A three-carbon chain with a chlorine atom at the third position and a hydroxyl group at the second position, contributing to polar interactions and nucleophilic reactivity.
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Dimethylammonium moiety: A positively charged nitrogen atom bonded to two methyl groups, enhancing solubility in aqueous environments.
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2-Methyl-1-oxoallyloxy ethyl chain: An ethyl spacer linked to a 2-methyl-1-oxoallyl group, introducing unsaturated ketone functionality capable of Michael addition or polymerization reactions .
The compound’s amphiphilic nature arises from the balance between its hydrophobic alkyl chains and hydrophilic ammonium and hydroxyl groups, enabling interactions with both polar and nonpolar substrates.
Synthesis and Manufacturing Processes
Reaction Pathway and Optimization
The synthesis of (3-Chloro-2-hydroxypropyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves two primary steps:
Quaternary Ammonium Salt Formation
A tertiary amine precursor, dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)amine, reacts with allyl chloride in aqueous medium:
This exothermic reaction requires temperature control (<45°C) to prevent decomposition . Excess allyl chloride acts as both reactant and solvent, with yields exceeding 90% under optimized conditions .
Hypochlorination
The allyl quaternary ammonium salt undergoes hypochlorination with gaseous chlorine:
Key parameters include:
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Temperature: 0–40°C to minimize by-product formation (e.g., 2,3-dichloropropyl derivatives).
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Chlorine stoichiometry: 1.1–1.3 moles Cl₂ per mole allyl salt for complete conversion .
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Neutralization: Post-reaction treatment with weak base ion-exchange resins or NaOH (pH 6.5) to remove excess HCl and Cl₂ .
Industrial-Scale Production
Pilot-scale synthesis employs continuous-flow reactors (e.g., packed columns with Raschig rings) to enhance mixing and heat dissipation. A typical protocol involves:
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Diluting the allyl salt to 10–15% aqueous concentration.
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Co-feeding Cl₂ gas and the allyl salt solution into a cooled reactor (25–35°C).
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Stripping residual Cl₂ and HCl under vacuum (60°C, 20 mmHg).
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Neutralizing with ion-exchange resins to achieve >90% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>500 g/L at 25°C) due to ionic interactions; moderate solubility in polar organic solvents (e.g., ethanol, acetone).
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Stability: Stable at pH 4–8; hydrolyzes under strongly acidic (pH <2) or alkaline (pH >10) conditions, releasing HCl and forming degradation products .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chloro group at C3 participates in SN₂ reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to graft functional groups for tailored applications.
Esterification and Etherification
The C2 hydroxyl group reacts with acyl chlorides or alkyl halides:
Such modifications alter hydrophobicity and surfactant properties.
Oxoallyl Group Reactivity
The 2-methyl-1-oxoallyl moiety undergoes:
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Michael addition: With nucleophiles (e.g., amines, alcohols) at the α,β-unsaturated ketone.
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Polymerization: Under radical initiators, forming crosslinked networks for coatings or hydrogels .
Applications and Industrial Relevance
Antimicrobial Agent
Quaternary ammonium salts disrupt microbial membranes via electrostatic interactions with phospholipids. While efficacy data for this specific compound are lacking, structurally similar derivatives show:
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Bactericidal activity: 99.9% reduction in E. coli and S. aureus at 0.1–1.0% concentrations.
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Fungicidal activity: Effective against C. albicans at 0.5–2.0% .
Surfactant and Emulsifier
The compound’s amphiphilicity enables use in:
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Detergents: Oil-in-water emulsion stabilization.
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Agricultural adjuvants: Enhancing pesticide dispersion on hydrophobic leaf surfaces.
Polymer Modification
Incorporation into copolymers improves:
Comparison with Related Quaternary Ammonium Compounds
| Compound Name | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Benzalkonium chloride | 8001-54-5 | C₁₈H₃₈ClN | Longer alkyl chain, lower water solubility |
| (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | 70729-70-3 | C₁₂H₂₄Cl₂N₂O₂ | Methyl vs. ethyl oxy groups |
| Didecyldimethylammonium chloride | 7173-51-5 | C₂₂H₄₈ClN | Branched alkyl chains, higher lipophilicity |
The target compound’s 2-methyl-1-oxoallyloxy ethyl group confers unique reactivity compared to traditional quaternary ammonium salts, enabling covalent bonding to surfaces or polymers .
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